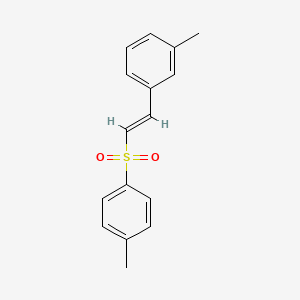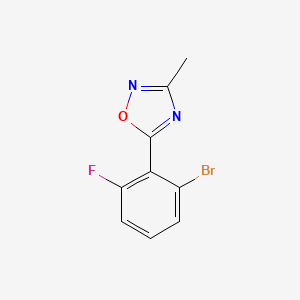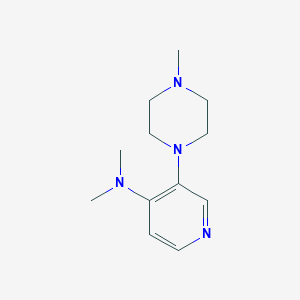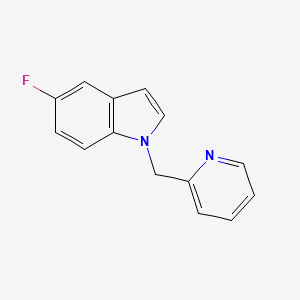![molecular formula C14H12N2O2 B12520345 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- CAS No. 820964-14-5](/img/structure/B12520345.png)
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the pyrroloimidazole family, known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- typically involves the cycloaddition of acylethynylpyrroles with tosylmethylisocyanide (TosMIC). This reaction is carried out under reflux in a tetrahydrofuran (THF) system with potassium hydroxide (KOH) as a base . Another method involves the use of t-butyl sodium (t-BuONa) in THF, where TosMIC acts in two directions, leading to the formation of both bipyrroles and pyrroloimidazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, where functional groups can be replaced under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include various functionalized derivatives of the parent compound, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate vitamin D receptor (VDR) signaling, leading to the regulation of tumor-related signal transduction and protection against microbial infections . The compound can also induce autophagy and apoptosis through the regulation of NF-κB signal transduction mediated by VDR signaling .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds exhibit potent activities against fibroblast growth factor receptors (FGFRs) and are used in cancer therapy.
Imidazol[1,5-a]indole-1,3-diones: These compounds are synthesized via N–H functionalization and serve as useful scaffolds in medicinal chemistry.
Uniqueness: 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- stands out due to its dual role in modulating VDR signaling and inducing autophagy and apoptosis. This dual functionality makes it a promising candidate for therapeutic applications, particularly in cancer treatment and immune modulation .
Propriétés
Numéro CAS |
820964-14-5 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-(1-phenylethyl)pyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C14H12N2O2/c1-10(11-6-3-2-4-7-11)16-13(17)12-8-5-9-15(12)14(16)18/h2-10H,1H3 |
Clé InChI |
UVBQSZBZXAMBRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CN3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)








![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene](/img/structure/B12520325.png)
